molecular formula C34H51BrN4O4S B12429467 (S,R,S)-AHPC-Me-C10-Br

(S,R,S)-AHPC-Me-C10-Br

Cat. No.: B12429467
M. Wt: 691.8 g/mol
InChI Key: DYDLRAYTCZUFBG-GOGGMHKJSA-N
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Description

(S,R,S)-AHPC-Me-C10-Br is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-Me-C10-Br typically involves multiple steps, starting from commercially available precursors. The process often includes stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the bromine atom via halogenation reactions.

    Step 3: Final stereoselective modifications to achieve the desired (S,R,S) configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S,R,S)-AHPC-Me-C10-Br undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S,R,S)-AHPC-Me-C10-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-Me-C10-Br involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

  • (R,R,R)-AHPC-Me-C10-Br
  • (S,S,S)-AHPC-Me-C10-Br
  • (R,S,R)-AHPC-Me-C10-Br

Comparison: (S,R,S)-AHPC-Me-C10-Br is unique due to its specific stereochemistry, which influences its reactivity and interactions. Compared to its isomers, this compound may exhibit different binding affinities and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C34H51BrN4O4S

Molecular Weight

691.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(11-bromoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H51BrN4O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1

InChI Key

DYDLRAYTCZUFBG-GOGGMHKJSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCBr)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCBr)O

Origin of Product

United States

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